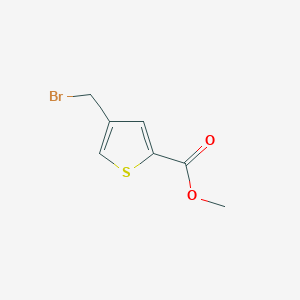
5-シアノ-1-メチル-1H-ピロール-2-酢酸
概要
説明
5-cyano-1-methyl-1H-pyrrole-2-acetic acid: is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
科学的研究の応用
Chemistry: 5-cyano-1-methyl-1H-pyrrole-2-acetic acid is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the interactions of pyrrole derivatives with biological macromolecules. It may serve as a model compound for investigating the behavior of similar structures in biological systems.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity, making it a valuable starting material for drug development.
Industry: In industrial applications, 5-cyano-1-methyl-1H-pyrrole-2-acetic acid can be used in the production of specialty chemicals, agrochemicals, and dyes. Its functional groups make it a versatile intermediate in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyano-1-methyl-1H-pyrrole-2-acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methylpyrrole with cyanoacetic acid in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of 5-cyano-1-methyl-1H-pyrrole-2-acetic acid may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Catalysts and solvents used in the synthesis are selected to optimize yield and minimize environmental impact.
化学反応の分析
Types of Reactions: 5-cyano-1-methyl-1H-pyrrole-2-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The acetic acid group can participate in substitution reactions, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alcohols, amines, or acid chlorides can be employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce 5-amino-1-methyl-1H-pyrrole-2-acetic acid.
作用機序
The mechanism by which 5-cyano-1-methyl-1H-pyrrole-2-acetic acid exerts its effects depends on its specific application. In chemical reactions, the cyano and acetic acid groups play key roles in determining reactivity and product formation. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
類似化合物との比較
1-methyl-1H-pyrrole-2-acetic acid: Lacks the cyano group, resulting in different chemical properties and reactivity.
5-cyano-1H-pyrrole-2-acetic acid: Similar structure but without the methyl group, affecting its solubility and interaction with other molecules.
5-amino-1-methyl-1H-pyrrole-2-acetic acid: Contains an amino group instead of a cyano group, leading to different biological activity and chemical behavior.
Uniqueness: 5-cyano-1-methyl-1H-pyrrole-2-acetic acid is unique due to the presence of both cyano and acetic acid functional groups, which confer distinct chemical reactivity and potential applications. Its combination of structural features makes it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
2-(5-cyano-1-methylpyrrol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-10-6(4-8(11)12)2-3-7(10)5-9/h2-3H,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMOBEWQZBWHBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C#N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574592 | |
| Record name | (5-Cyano-1-methyl-1H-pyrrol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71290-65-8 | |
| Record name | (5-Cyano-1-methyl-1H-pyrrol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Azabicyclo[3.2.1]oct-6-ene](/img/structure/B1368915.png)







![4-[(3-Fluorophenyl)methylidene]piperidine](/img/structure/B1368927.png)

